molecular formula C28H12CuN12 B1145290 Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine CAS No. 15275-52-2

Copper(II) 4,4',4'',4'''-tetraaza-29H,31H-phthalocyanine

Cat. No. B1145290
CAS RN: 15275-52-2
M. Wt: 580.033
InChI Key:
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Description

Synthesis Analysis

The synthesis of Copper(II) phthalocyanines typically involves cyclotetramerization of phthalonitrile precursors in the presence of a copper salt. This process can produce a variety of substituted phthalocyanines, depending on the substituents present on the phthalonitrile precursor and the reaction conditions used.


Molecular Structure Analysis

The molecular structure of Copper(II) phthalocyanines is characterized by a macrocyclic ring with copper at its core and various substituents attached to the periphery or non-peripheral positions. X-ray diffraction and spectroscopic methods are commonly used to elucidate their structure.


Chemical Reactions Analysis

Copper(II) phthalocyanines participate in various chemical reactions, including oxidation and reduction processes. Their electrochemical properties have been explored through cyclic voltammetry and spectroelectrochemical measurements, indicating their potential use in electrochemical applications.


Physical And Chemical Properties Analysis

This chemical’s molecular formula is C28H12CuN12 and formula weight is 580.033 . The physical properties of Copper(II) phthalocyanines, such as solubility, thermal stability, and mesomorphism, can be tuned by modifying their molecular structure. These properties are crucial for their application in devices and materials.

Scientific Research Applications

Antibacterial Studies

Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine has been found to have significant antibacterial properties . A series of tetraaza macrocyclic Cu (II) complexes were synthesized and tested against gram-positive and gram-negative bacteria . Six complexes out of twelve were found to be most potent against both types of bacteria due to the presence of the thio group in the coordinated ligands .

Catalyst for Click Reactions

This compound has been utilized as a catalyst for click reactions of sensitive compounds including metal-free porphyrins under mild reaction conditions at room temperature . The catalyst is easily separated from the reaction by a simple filtration technique and is reused up to 5 times without significant loss of its catalytic activity .

Synthesis of Nitrogen-based Heterocycles

Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine has been used in the synthesis of nitrogen-based heterocycles . These heterocycles are important structural building blocks of many natural products including nucleic acids, dyes, pigments, vitamins, pharmaceuticals, agro-chemicals, antibiotics, etc .

Applications in Photovoltaics

Copper(II) phthalocyanines are a class of macrocyclic compounds that have been extensively studied due to their interesting chemical and physical properties. These properties make them useful in a variety of applications, including photovoltaics.

Applications in Materials Science

The unique properties of Copper(II) phthalocyanines also make them useful in materials science. They can be used in the development of new materials with specific properties.

Applications in Catalysis

Copper(II) phthalocyanines have been found to be effective catalysts in various chemical reactions. Their ability to catalyze reactions makes them valuable in industrial applications.

Safety and Hazards

Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine may cause inflammation to the skin or other mucous membranes and may irritate to eyes, respiratory system, and skin . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The target organ is the respiratory system .

Mechanism of Action

Target of Action

Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine primarily targets biological macromolecules such as DNA, proteins, and lipids. Its role involves interacting with these molecules to induce oxidative stress and disrupt cellular functions .

Mode of Action

The compound interacts with its targets through redox reactions . Copper(II) ions can undergo redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydroxyl radicals. These ROS can cause oxidative damage to DNA, proteins, and lipids, leading to cellular dysfunction and apoptosis .

Biochemical Pathways

The generation of ROS by Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of Copper(II) 4,4’,4’‘,4’‘’-tetraaza-29H,31H-phthalocyanine include:

Action Environment

Environmental factors significantly influence the compound’s action, efficacy, and stability:

: Information synthesized from various sources on the compound’s properties and mechanism of action.

properties

IUPAC Name

copper;2,6,11,15,20,24,29,34,38,40-decaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12,14,16,18,20,22(27),23,25,28(38),29,31(36),32,34-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12N12.Cu/c1-5-29-9-17-13(1)21-33-22-14-2-6-31-11-19(14)27(35-22)40-28-20-12-32-8-4-16(20)24(39-28)38-26-18-10-30-7-3-15(18)23(37-26)36-25(17)34-21;/h1-12H;/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJDNKDQMUHOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C3=NC4=NC(=NC5=C6C=CN=CC6=C([N-]5)N=C7C8=C(C=NC=C8)C(=N7)N=C2[N-]3)C9=C4C=CN=C9.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12CuN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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